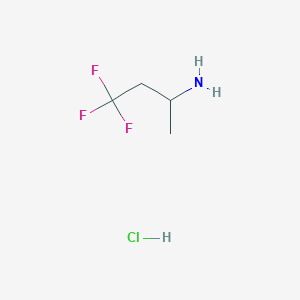

4,4,4-Trifluorobutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N and a molecular weight of 163.57 . It is a solid substance .

Molecular Structure Analysis

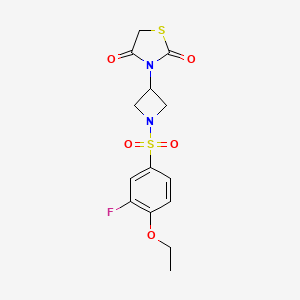

The molecular structure of 4,4,4-Trifluorobutan-2-amine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

4,4,4-Trifluorobutan-2-amine hydrochloride is a solid substance . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Asymmetric Synthesis of α-Branched Amines

The asymmetric intermolecular addition of non-acidic C–H bonds to imines using 4,4,4-Trifluorobutan-2-amine hydrochloride, demonstrates a significant advancement in the synthesis of enantiomerically enriched amine hydrochlorides. This process leverages the activating N-perfluorobutanesulfinyl imine substituent for high reactivity and diastereoselectivity, facilitating straightforward sulfinyl group removal with HCl to yield highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).

Divergent Syntheses of Fluorinated Amino Acids

Stereoselective syntheses of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid highlight the compound's utility in creating valuable molecular building blocks. Through a series of transformations, including chiral oxazoline formation and SeO2-promoted oxidative rearrangement, highly pure fluorinated amino acids are obtained as hydrochloride salts, showcasing the compound's versatility in organic synthesis (Pigza, Quach, & Molinski, 2009).

Advanced Materials and Catalysis

Studies on the photocatalytic hydrodefluorination of perfluoroarenes and the catalytic trifluoroethylation of amines illustrate the potential of 4,4,4-Trifluorobutan-2-amine hydrochloride in materials science and catalysis. These processes enable the synthesis of partially fluorinated aromatics and the functionalization of amines with fluorine, respectively, underlining the compound's role in developing new materials and chemical transformations (Senaweera, Singh, & Weaver, 2014); (Andrews, Faizova, & Denton, 2017).

Drug Delivery Systems

In the pharmaceutical industry, the modification of chitosan hydrogels with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications is a noteworthy application. This demonstrates the compound's utility in creating pH- and thermo-responsive hydrogels for controlled drug release, highlighting its significance in pharmaceutical formulations (Karimi et al., 2018).

properties

IUPAC Name |

4,4,4-trifluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPCHYIHXMCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B2672274.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2672284.png)

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2672286.png)